molecular formula C10H6BrNO2 B3391554 8-Bromoisoquinoline-3-carboxylic acid CAS No. 1823577-48-5

8-Bromoisoquinoline-3-carboxylic acid

Cat. No. B3391554
M. Wt: 252.06 g/mol
InChI Key: WFNFICCDDFJMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoisoquinoline-3-carboxylic acid is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .


Synthesis Analysis

8-Bromoquinoline-3-carboxylic acid may be used in the synthesis of 8-(dimesitylboryl)quinolone (an ambiphilic molecule) and in the direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium-catalyzed coupling reaction with acrolein .


Molecular Structure Analysis

The molecular formula of 8-Bromoisoquinoline-3-carboxylic acid is C10H6BrNO2 . The SMILES string representation is O=C(O)C1=CC2=CC=CC(Br)=C2N=C1 .


Chemical Reactions Analysis

8-Bromoquinoline-3-carboxylic acid undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives .


Physical And Chemical Properties Analysis

8-Bromoquinoline-3-carboxylic acid is a solid . Its molecular weight is 252.06 . The boiling point is 112-113 °C/0.5 mmHg (lit.) and the density is 1.594 g/mL at 25 °C (lit.) .

Scientific Research Applications

Photolabile Protecting Group

8-Bromoisoquinoline-3-carboxylic acid derivatives, specifically 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and studied for their potential as photolabile protecting groups. BHQ shows greater single-photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications. It's also characterized by increased solubility and low fluorescence, advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

Quinoline-8-carboxamides, closely related to 8-bromoisoquinoline-3-carboxylic acid, have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in drug design. These compounds exhibit a wide variety of therapeutic activities. Their structure, involving intramolecular hydrogen bonds, has been confirmed through X-ray and NMR, showcasing their potential in human recombinant PARP-1 inhibition (Lord et al., 2009).

Antithrombotic Agents

Derivatives of tetrahydroisoquinoline-3-carboxylic acids,which are structurally related to 8-bromoisoquinoline-3-carboxylic acid, have been explored as anti-thrombotic agents. These compounds, specifically N-(3S-N-aminoacyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)amino acids, have shown selective inhibition of ADP-induced platelet aggregation in vitro and demonstrated potent anti-thrombotic activity in vivo. Their unfolded conformation is highlighted as a key factor in their high potency (Zhang et al., 2010).

Synthesis of Antitumor Compounds

Isoquinoline-3-carboxylic acid derivatives, a category encompassing 8-bromoisoquinoline-3-carboxylic acid, have been investigated in the context of developing new antitumor compounds. Research includes the exploration of different synthesis methods for these compounds, considering their potential as peripheral benzodiazepine receptor ligands (Janin et al., 2002).

Direct Functionalization of sp2 and sp3 C-H Bonds

Studies have explored the use of 8-aminoquinoline auxiliaries, which are closely related to 8-bromoisoquinoline-3-carboxylic acid, in the palladium-catalyzed direct functionalization of sp2 and sp3 C-H bonds in amine and carboxylic acid derivatives. This method opens up new avenues for the modification of complex molecules in pharmaceutical chemistry (Nadres et al., 2013).

Derivatization of Biological Carboxylic Acids for HPLC-MS Analysis

A novel bromoquinolinium reagent, structurally related to 8-bromoisoquinoline-3-carboxylic acid, has been developed for the analysis of carboxylic acids in biological samples. This development aids in the qualitative and quantitative analyses of carboxylic acids, enhancing the sensitivity and specificity of HPLC-MS methods (Mochizuki et al., 2013).

Safety And Hazards

The safety information for 8-Bromoquinoline-3-carboxylic acid includes a GHS07 pictogram, a warning signal word, and hazard statements H302 . The hazard classifications include Acute Tox. 4 Oral . It also has hazard classifications for Eye Irrit. 2 and Skin Irrit. 2 .

properties

IUPAC Name

8-bromoisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNFICCDDFJMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoisoquinoline-3-carboxylic acid

CAS RN

1823577-48-5
Record name 8-bromoisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoisoquinoline-3-carboxylic acid
Reactant of Route 2
8-Bromoisoquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
8-Bromoisoquinoline-3-carboxylic acid
Reactant of Route 4
8-Bromoisoquinoline-3-carboxylic acid
Reactant of Route 5
8-Bromoisoquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-Bromoisoquinoline-3-carboxylic acid

Citations

For This Compound
1
Citations
J Xu - 1996 - search.proquest.com
In Part I, the enthapies of ionization $\rm (\Delta H\sb {a}) $ of zinc-bound water in the complexes (Zn (tren)(OH $\sb2)\rbrack\sp {2+} $ and (Zn (Me $\sb6 $ tren)(OH $\sb2)\rbrack\sp {2+…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.